1,2,3,4,4a,5,8,8a-Octahydroisoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
132883-50-2 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1,2,3,4,4a,5,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C9H15N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-2,8-10H,3-7H2 |
InChI Key |
MRFFJAWHKNQAGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1CC=CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,3,4,4a,5,8,8a Octahydroisoquinoline and Its Derivatives
Strategies for Constructing the Octahydroisoquinoline Core
Reduction-Based Approaches
Reduction of Ketoamides and Subsequent Cyclization
A plausible synthetic route to the this compound skeleton involves the reduction of a suitable δ-ketoamide precursor followed by an intramolecular cyclization. This strategy leverages the formation of an amino alcohol intermediate, which can then undergo cyclization to form the heterocyclic ring system.
One relevant methodology is the highly regioselective and stereoselective cascade reductive cyclization of δ-ketoamides. rsc.org While this specific work focuses on the synthesis of oxa-bridged benzazepines, the underlying principles are applicable to the synthesis of octahydroisoquinolines. The process is typically initiated by the reduction of the ketone and amide functionalities. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), can achieve this transformation, generating a secondary alcohol and an amine in situ. rsc.org
The subsequent intramolecular cyclization of the resulting amino alcohol intermediate would lead to the formation of the octahydroisoquinoline ring. The stereochemical outcome of this cyclization is crucial and is often influenced by the stereochemistry of the newly formed hydroxyl and amino groups, which in turn is determined by the diastereoselectivity of the initial reduction step. The choice of reducing agent and reaction conditions plays a pivotal role in controlling the stereoselectivity of the reduction of the keto group.
Asymmetric Hydrogenation of Dihydroisoquinoline Precursors
Asymmetric hydrogenation of dihydroisoquinoline precursors represents a powerful and direct method for the enantioselective synthesis of tetrahydroisoquinolines, which can be further reduced to the octahydroisoquinoline core. This approach utilizes chiral catalysts to control the stereochemical outcome of the hydrogenation of the C=N double bond.
Iridium and rhodium-based catalysts, in combination with chiral phosphorus-based ligands, have proven to be highly effective for this transformation. For instance, iridium catalysts bearing ligands such as (R)-synphos have been successfully employed in the enantioselective hydrogenation of 3,4-disubstituted isoquinolines, achieving high enantiomeric excesses (ee) of up to 96%. The reaction conditions, including the choice of solvent, hydrogen pressure, and additives, can significantly influence both the conversion and the enantioselectivity.
Another notable example involves the use of chiral diamine ligands, such as those derived from 8-amino-5,6,7,8-tetrahydroquinoline (CAMPY), in rhodium-catalyzed asymmetric transfer hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines. While the enantiomeric excesses in some cases were modest (up to 69% ee), quantitative conversions were achieved. nih.gov The addition of Lewis acids, such as La(OTf)3, has been shown to be beneficial in these reactions. nih.gov
Furthermore, the activation of isoquinolines with chloroformates has been demonstrated as a successful strategy for their asymmetric hydrogenation. Using a combination of [Ir(cod)Cl]2 and a chiral ligand like segphos, 1-alkyl-substituted isoquinolines can be hydrogenated to the corresponding tetrahydroisoquinolines with moderate to good enantioselectivities. dicp.ac.cn
| Precursor | Catalyst/Ligand | Yield (%) | ee (%) |
|---|---|---|---|
| 3,4-disubstituted isoquinolines | [Ir(cod)Cl]2/(R)-synphos | High | up to 96 |
| 1-Aryl substituted-3,4-dihydroisoquinolines | Rh-CAMPY | Quantitative | up to 69 |
| 1-Methylisoquinoline (activated) | [Ir(cod)Cl]2/segphos | 87 | 76 |
| 1-Phenylisoquinoline (activated) | [Ir(cod)Cl]2/segphos | Moderate | 83 |
Stereoselective and Diastereoselective Synthesis of this compound Derivatives
The complex three-dimensional structure of the this compound ring system, with its multiple chiral centers, necessitates the use of stereoselective and diastereoselective synthetic methods. Achieving control over the relative and absolute stereochemistry is paramount for the synthesis of specific stereoisomers, which often exhibit distinct biological activities.
Control of Stereochemistry at Bridgehead and Chiral Centers
One approach to establish the desired stereochemistry is through diastereoselective cyclization reactions. The stereochemical outcome of these reactions is often governed by the conformation of the acyclic precursor and the transition state of the cyclization step. For example, in the synthesis of tetrahydroisoquinolines from chiral 4-azaocta-1,7-diynes and 4-azaocta-1,7-enynes, the stereochemistry of the starting materials, which are derived from chiral sulfinyl imines, directs the formation of specific stereoisomers. ua.es
Furthermore, in copper-catalyzed cyclizative aminoboration reactions for the synthesis of chiral C1-substituted tetrahydroisoquinolines, the stereochemistry is controlled by the chiral ligand, such as (S, S)-Ph-BPE. This method allows for the formation of products with excellent enantioselectivity. nih.gov The stereochemical information from these tetrahydroisoquinoline intermediates can then be carried over into the fully saturated octahydroisoquinoline system through subsequent reduction steps.
Use of Chiral Auxiliaries and Catalysts in Octahydroisoquinoline Synthesis
Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral molecules. wikipedia.orgresearchgate.netnih.govsigmaaldrich.comscielo.org.mx A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) have been established, the auxiliary can be removed and often recycled.
In the context of octahydroisoquinoline synthesis, chiral auxiliaries can be employed in various key bond-forming reactions. For instance, chiral oxazolidinones, popularized by Evans, are widely used as chiral auxiliaries in stereoselective aldol reactions. wikipedia.org This methodology could be applied to construct precursors with the desired stereochemistry, which are then cyclized to form the octahydroisoquinoline ring.
Sulfur-based chiral auxiliaries, derived from amino acids, have also demonstrated high efficiency in inducing diastereoselectivity in reactions such as Michael additions. scielo.org.mx The predictable stereochemical control offered by these auxiliaries makes them valuable for the synthesis of complex natural products containing the octahydroisoquinoline scaffold.
Chiral catalysts, as discussed in the context of asymmetric hydrogenation, also play a crucial role in the stereoselective synthesis of octahydroisoquinoline derivatives. The use of chiral ligands in combination with transition metals allows for the direct formation of enantiomerically enriched products from prochiral precursors. nih.govdicp.ac.cnmdpi.com
| Chiral Auxiliary/Catalyst Type | Application | Key Feature |
|---|---|---|
| Chiral Oxazolidinones | Stereoselective aldol reactions | Creates two contiguous stereocenters. wikipedia.org |
| Sulfur-based Chiral Auxiliaries | Diastereoselective Michael additions | High degree of diastereoselectivity. scielo.org.mx |
| Chiral Phosphorus Ligands (e.g., synphos) | Asymmetric hydrogenation | High enantioselectivity in the reduction of C=N bonds. |
| Chiral Diamine Ligands (e.g., CAMPY) | Asymmetric transfer hydrogenation | Effective for the reduction of 1-aryl substituted dihydroisoquinolines. nih.gov |
Investigation of Diastereomeric Product Formation and Control
The formation of multiple diastereomers is a common challenge in the synthesis of complex molecules like this compound. Therefore, understanding and controlling the factors that influence diastereomeric product distribution is essential.
In the stereoselective synthesis of tetrahydroisoquinolines from chiral 4-azaocta-1,7-diynes, the diastereoselectivity of the cyclization step is a key factor. The choice of catalyst and reaction conditions can influence the ratio of diastereomeric products. ua.es Similarly, in the catalytic asymmetric allylation of 3,4-dihydroisoquinolines, the use of a specific chiral ligand, DTBM-SEGPHOS, in conjunction with a copper catalyst, leads to the formation of the corresponding 1-allyltetrahydroisoquinoline derivatives with good stereoselectivity. nih.gov
The stereochemical outcome of reductive cyclization reactions of ketoamides is also highly dependent on the stereoselectivity of the initial reduction step. The relative stereochemistry of the resulting amino alcohol intermediate will dictate the facial selectivity of the subsequent cyclization, leading to the preferential formation of one diastereomer over others. Careful selection of the reducing agent and reaction conditions is therefore critical for achieving high diastereoselectivity. rsc.org
Multicomponent Reactions (MCRs) for Octahydroisoquinoline Scaffolds
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.comnih.govrsc.org This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.
Several MCRs have been developed for the synthesis of tetrahydroisoquinoline scaffolds, which can serve as precursors to the desired octahydroisoquinoline derivatives. For example, a multicomponent assembly of pyrido-fused tetrahydroquinolines has been achieved through a one-pot reaction of dihydroazines, aldehydes, and anilines. nih.gov This reaction can be optimized by screening various catalysts and reaction conditions, including thermal, high-pressure, and microwave-assisted methods.
Another example is the synthesis of polyheterocycles via MCRs coupled with further cyclization reactions. These one-pot processes can involve ionic, metal-catalyzed, pericyclic, or free-radical-mediated cyclizations to build complex heterocyclic systems. rsc.org The application of such strategies to the synthesis of octahydroisoquinoline scaffolds would allow for the rapid and efficient generation of a wide range of derivatives with diverse substitution patterns, which is highly valuable for drug discovery and development.
| Multicomponent Reaction Type | Reactants | Product Scaffold |
|---|---|---|
| Pyrido-fused Tetrahydroquinoline Synthesis | Dihydroazines, Aldehydes, Anilines | Pyrido-fused Tetrahydroquinolines nih.gov |
| Polyheterocycle Synthesis | Various (3+ components) | Complex Polyheterocycles rsc.org |
Novel and Emerging Synthetic Routes to Octahydroisoquinoline Derivatives
The synthesis of the this compound core and its derivatives is an area of active research, driven by the prevalence of this scaffold in natural products and pharmacologically active compounds. Novel methodologies are continuously being developed to improve efficiency, yield, and stereocontrol, moving beyond traditional approaches. This section details several emerging strategies that leverage modern catalytic systems and reaction concepts.
Ring-Opening and Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) has become a powerful tool in organic synthesis for the construction of cyclic and macrocyclic structures, including nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.org This reaction utilizes transition metal catalysts, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts), to form unsaturated rings via the intramolecular metathesis of two terminal alkenes, with the volatile ethylene as the only major byproduct. wikipedia.org
The strategy for synthesizing octahydroisoquinoline precursors typically involves the RCM of a diallylamine derivative. The resulting unsaturated heterocyclic ring, a tetrahydropyridine (B1245486) or a related structure, can then be subjected to further reactions, such as hydrogenation, to yield the saturated octahydroisoquinoline skeleton. The efficiency and functional group tolerance of modern metathesis catalysts make this an attractive route. organic-chemistry.orgpitt.edu For instance, N-sulfonyl and N-acylpyrroles have been synthesized through the RCM of diallylamines followed by an in-situ oxidation step. organic-chemistry.org A similar approach, followed by reduction, can provide access to the saturated core.
While Ring-Opening Metathesis (ROM) is less common for the direct synthesis of this specific core, it can be employed in polymerization (ROMP) to create polymers that may contain precursors, or in tandem sequences where the initial ring-opened product undergoes subsequent cyclization and reduction steps.
Table 1: Examples of Ring-Closing Metathesis for Heterocycle Formation
| Starting Material | Catalyst | Product Type | Yield (%) |
|---|---|---|---|
| N-Boc-diallylamine | Grubbs Catalyst (1st Gen) | N-Boc-3-pyrroline | 90-94% |
| Diene 27 | Grubbs Catalyst | Seven-membered ring enol ether | 82% (after isomerization) |
This table presents examples of RCM used to form heterocyclic structures that serve as precursors or analogs to the octahydroisoquinoline system.
Grignard Reagent Applications in Saturated Isoquinoline Synthesis
Grignard reagents (R-MgX) are highly versatile organometallic compounds that act as potent carbon-based nucleophiles. quora.comwikipedia.org In the context of isoquinoline synthesis, they are primarily used to introduce a wide variety of alkyl or aryl substituents at the C-1 position. This is typically achieved through the nucleophilic addition of the Grignard reagent to an electrophilic imine or iminium ion intermediate, such as a 3,4-dihydroisoquinoline. researchgate.net
The general procedure involves preparing the Grignard reagent from an organic halide and magnesium metal in an aprotic solvent like tetrahydrofuran (THF). wikipedia.orgresearchgate.net This reagent is then added to the isoquinoline precursor, often at reduced temperatures (-80°C to -10°C) to control reactivity. The resulting 1-substituted-1,2,3,4-tetrahydroisoquinoline can then be isolated. researchgate.net Subsequent reduction of both the carbocyclic and heterocyclic rings affords the target this compound derivative. This method is valued for its ability to create crucial carbon-carbon bonds efficiently. researchgate.netmasterorganicchemistry.com
Detailed investigations have optimized conditions for this reaction, finding that a mixture of magnesium turnings, iodine crystals, and a few drops of 1,2-dibromoethane in THF effectively activates the magnesium for the reaction with a substituted benzyl chloride "tail" before the addition of the 3,4-dihydroisoquinoline "head". researchgate.net
Table 2: Synthesis of 1-(Substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline Models via Grignard Reaction
| Benzyl Chloride Tail | Grignard Reaction Product | Yield (%) |
|---|---|---|
| 4-chlorobenzyl chloride | 1-(4-chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline | 86% |
| 4-methoxybenzyl chloride | 1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 82% |
| 4-methylbenzyl chloride | 1-(4-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline | 75% |
Data sourced from a study on the synthesis of potential antibacterial agents, where the products are direct precursors to substituted octahydroisoquinolines. researchgate.net
Strecker Reaction Derivatives for Octahydroisoquinoline Precursors
The Strecker synthesis is a classic multi-component reaction that produces α-aminonitriles from an aldehyde or ketone, ammonia (or an amine), and a cyanide source. masterorganicchemistry.comwikipedia.org These α-aminonitrile products are valuable intermediates that can be hydrolyzed to form amino acids. organic-chemistry.orgnih.gov In the synthesis of isoquinoline precursors, variations of the Strecker reaction can be employed to build the necessary structural components.
A notable advancement is the development of a mechanochemical Strecker reaction, which proceeds under solvent-free ball-milling conditions. nih.gov This high-efficiency method involves milling an aldehyde, an amine, and potassium cyanide in the presence of silica (SiO2) to afford the corresponding α-aminonitrile in good to high yields. The utility of this approach is extended by its application in a one-pot synthesis of tetrahydroisoquinolines, where the initially formed α-aminonitrile undergoes a subsequent internal N-alkylation reaction to form the heterocyclic ring. nih.gov This provides a direct and environmentally conscious route to the tetrahydroisoquinoline core, which can then be reduced to the target octahydroisoquinoline.
The reaction mechanism involves the formation of an imine from the aldehyde and amine, followed by the nucleophilic attack of the cyanide ion to yield the α-aminonitrile. wikipedia.org
Table 3: Mechanochemical Strecker Synthesis of α-Aminonitrile Precursors
| Aldehyde | Amine | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde (B42025) | Benzylamine | 2-(benzylamino)-2-phenylacetonitrile | 96% |
| 4-Chlorobenzaldehyde | Benzylamine | 2-(benzylamino)-2-(4-chlorophenyl)acetonitrile | 99% |
| 4-Methoxybenzaldehyde | Benzylamine | 2-(benzylamino)-2-(4-methoxyphenyl)acetonitrile | 98% |
These α-aminonitriles are key intermediates that can undergo further cyclization to form tetrahydroisoquinoline precursors. nih.gov
Intramolecular Hydroamination Reactions in Saturated Isoquinoline Formation
Intramolecular hydroamination is an atom-economical process for synthesizing nitrogen heterocycles through the addition of an N-H bond across an unsaturated carbon-carbon bond (alkene or alkyne) within the same molecule. researchgate.net This method has been successfully applied to the formation of isoquinoline and its derivatives, often utilizing transition metal catalysts to facilitate the cyclization.
A common strategy involves the cyclization of substrates such as (E)-2-alkynylaryl oxime derivatives. For example, a highly efficient copper(I)-catalyzed intramolecular cyclization in water has been developed to produce isoquinolines and isoquinoline N-oxides. nih.govsemanticscholar.org The reaction proceeds under mild conditions without the need for organic solvents or additives. The resulting isoquinoline products can be readily hydrogenated to provide the fully saturated this compound system.
The proposed mechanism for the copper-catalyzed reaction involves the initial intramolecular cyclization of the ortho-alkynylaryl oxime to form an intermediate, which then undergoes further transformation to yield the isoquinoline product. nih.govsemanticscholar.org This methodology highlights the trend towards developing more sustainable and environmentally friendly synthetic protocols. semanticscholar.org
Table 4: Copper-Catalyzed Intramolecular Cyclization for Isoquinoline Synthesis
| Substrate (2-alkynylaryl oxime derivative) | Catalyst | Product | Yield (%) |
|---|---|---|---|
| (E)-O-methyl 2-phenylethynylbenzaldehyde oxime | CuI | 1-phenylisoquinoline | 95% |
| (E)-O-methyl 2-(p-tolylethynyl)benzaldehyde oxime | CuI | 1-(p-tolyl)isoquinoline | 97% |
| (E)-O-methyl 2-(4-methoxyphenylethynyl)benzaldehyde oxime | CuI | 1-(4-methoxyphenyl)isoquinoline | 96% |
The isoquinoline products from this reaction are direct precursors for hydrogenation to the corresponding saturated octahydroisoquinoline derivatives. nih.gov
Structural Elucidation and Advanced Characterization of 1,2,3,4,4a,5,8,8a Octahydroisoquinoline
Spectroscopic Techniques for Structural Confirmation
The definitive identification and structural elucidation of 1,2,3,4,4a,5,8,8a-Octahydroisoquinoline rely on a combination of modern spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of octahydroisoquinoline isomers. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete carbon-hydrogen framework and deduce the stereochemistry of the ring system.
In a typical ¹H NMR spectrum, the protons on the saturated carbocyclic and heterocyclic rings would appear in the upfield region, generally between 1.0 and 4.0 ppm. Protons attached to carbons adjacent to the nitrogen atom (C1 and C3) are deshielded and would resonate at a lower field (typically 2.5-3.5 ppm) compared to other methylene (B1212753) protons in the rings. The N-H proton, if not exchanged with a deuterated solvent, would appear as a broader signal whose chemical shift is concentration and solvent dependent.
The spin-spin coupling constants (J-values) are crucial for determining the relative stereochemistry. The magnitude of the coupling between adjacent protons provides insight into the dihedral angles between them, which is dictated by the chair or boat conformation of the rings. lookchem.com For instance, large axial-axial couplings (typically 8-12 Hz) would be expected in a rigid chair conformation, while smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz) would also be observed. The complex overlap of signals in the aliphatic region often necessitates the use of 2D NMR techniques for complete assignment. uncw.edu
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-1, H-3 | 2.5 – 3.5 | m | Protons alpha to the nitrogen atom are deshielded. |
| H-4, H-5, H-8 | 1.2 – 2.5 | m | Methylene protons on the saturated rings. |
| H-4a, H-8a | 1.5 – 2.8 | m | Bridgehead protons; chemical shift is highly dependent on stereochemistry (cis/trans). |
| N-H | 1.0 – 4.0 | br s | Chemical shift is variable and depends on solvent and concentration. |
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule and their chemical environment. For this compound, nine distinct signals would be expected for the carbon skeleton, assuming a lack of molecular symmetry.
The chemical shifts of the saturated sp³-hybridized carbons typically appear in the range of 20-60 ppm. Similar to the ¹H NMR spectrum, carbons adjacent to the electronegative nitrogen atom (C1 and C3) are deshielded and resonate at a lower field (typically 40-60 ppm) compared to the other carbons in the structure. nih.govchemicalbook.com The bridgehead carbons (C-4a and C-8a) also exhibit chemical shifts that are sensitive to the stereoisomeric form of the molecule. The specific chemical shifts can be definitively assigned using 2D NMR techniques like HSQC or HMQC.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1, C-3 | 40 – 60 | Carbons alpha to the nitrogen atom are deshielded. |
| C-4, C-5, C-8 | 20 – 40 | Saturated methylene carbons. |
| C-4a, C-8a | 30 – 50 | Bridgehead carbons; chemical shift varies with ring fusion stereochemistry. |
| C-6, C-7 | 20 – 40 | Saturated methylene carbons. |
Due to signal overlap in 1D spectra, 2D NMR experiments are indispensable for the unambiguous structural and stereochemical assignment of octahydroisoquinolines.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. acdlabs.com Cross-peaks in a COSY spectrum connect protons that are coupled, typically over two or three bonds. This allows for the tracing of proton connectivity within each ring of the octahydroisoquinoline skeleton, helping to identify adjacent methylene groups and map out the individual spin systems. youtube.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique is fundamental for assigning the chemical shifts of specific carbon atoms by linking them to their known proton resonances. nih.govnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. acdlabs.comnumberanalytics.com Cross-peaks in a NOESY spectrum indicate through-space dipolar interactions, which are distance-dependent (typically < 5 Å). columbia.eduacdlabs.com This is the primary technique for determining the stereochemistry of the ring fusion. For example, a NOE correlation between a proton on C-4a and a proton on C-8a would strongly suggest a cis-fused ring system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. dummies.com The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its specific bonds. nih.govresearchgate.net
The most prominent features in the spectrum would be:
N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bond. utexas.edu The peak may be somewhat broad due to hydrogen bonding.
C-H Stretch (sp³): Strong, sharp absorptions appearing just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. These are characteristic of C-H stretching vibrations in saturated aliphatic systems. libretexts.org
N-H Bend: A moderate absorption around 1590-1650 cm⁻¹ is often observed for the N-H bending vibration of secondary amines.
C-H Bend: Absorptions corresponding to the scissoring and rocking vibrations of the CH₂ groups appear in the fingerprint region, typically around 1450-1470 cm⁻¹. libretexts.org
The absence of significant absorptions in the regions for C=C bonds (around 1600-1680 cm⁻¹) or aromatic C-H bonds (above 3000 cm⁻¹) confirms the fully saturated nature of the octahydroisoquinoline core.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 – 3500 | Moderate to Weak |
| C-H (sp³) | Stretch | 2850 – 2960 | Strong |
| N-H | Bend | 1590 – 1650 | Moderate |
| C-H (CH₂) | Bend (Scissoring) | ~1450 – 1470 | Moderate |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. For this compound (C₉H₁₅N), the nominal molecular weight is 137 amu.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 137. The fragmentation of saturated nitrogen heterocycles is typically dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This process leads to the formation of a stable, nitrogen-containing cation.
For the octahydroisoquinoline ring, α-cleavage can occur at the C1-C8a or C3-C4 bonds. Cleavage at the C1-C8a bond, for example, would lead to the loss of a C₅H₉ radical and the formation of a prominent fragment ion. Another characteristic fragmentation pathway involves the loss of a hydrogen atom from the molecular ion to give a strong [M-1]⁺ peak at m/z = 136, corresponding to a stable iminium ion. The exact fragmentation pattern can help distinguish between different isomers of the octahydroisoquinoline system.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Notes |
| 137 | [C₉H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |
| 136 | [C₉H₁₄N]⁺ | Loss of a hydrogen atom ([M-H]⁺) |
| Varies | Various | Fragments resulting from α-cleavage and subsequent ring opening. |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data allows for the calculation of the simplest whole-number ratio of atoms, known as the empirical formula. For a newly synthesized compound, confirming that the experimental elemental composition matches the theoretical percentages calculated from its proposed molecular formula provides critical evidence for its identity and purity.
The molecular formula for this compound is C₉H₁₅N. Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis would involve combusting a sample of the compound and quantifying the resulting products (CO₂, H₂O, and N₂) to determine the mass percentages of carbon, hydrogen, and nitrogen.
The comparison between the theoretical and experimental values is a cornerstone of chemical characterization.
Table 2: Elemental Analysis Data for this compound (C₉H₁₅N)
| Element | Theoretical Mass % | Experimental Mass % |
|---|---|---|
| Carbon (C) | 78.77% | Data not available in surveyed literature |
| Hydrogen (H) | 11.01% | Data not available in surveyed literature |
| Nitrogen (N) | 10.21% | Data not available in surveyed literature |
Theoretical percentages are calculated based on a molecular weight of 137.23 g/mol .
Conformational Analysis and Stereochemical Investigations of 1,2,3,4,4a,5,8,8a Octahydroisoquinoline
Conformational Preferences of the Fused Ring System
The 1,2,3,4,4a,5,8,8a-octahydroisoquinoline framework consists of a fused bicyclic system where a cyclohexene (B86901) (or cyclohexane, depending on the specific isomer) ring is fused to a tetrahydropyridine (B1245486) ring. The conformational flexibility of this system is largely dictated by the nature of the saturated rings.
Similar to cyclohexane, the saturated six-membered rings within the octahydroisoquinoline scaffold can adopt several conformations, including the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to its minimization of angle and torsional strain. In this conformation, the carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and all the hydrogen atoms on adjacent carbons are staggered.
The boat conformation is significantly less stable than the chair form. This instability arises from unfavorable steric interactions between the "flagpole" hydrogens at the 1 and 4 positions and torsional strain from eclipsed hydrogen atoms along the sides of the "boat". libretexts.orgyoutube.com The twist-boat conformation is a more stable intermediate between the chair and boat forms, as it alleviates some of the flagpole and eclipsing interactions. libretexts.org However, the chair conformation remains the lowest energy state for unsubstituted saturated six-membered rings. wikipedia.orgyoutube.com
In the context of the fused this compound system, the saturated tetrahydropyridine ring is expected to predominantly adopt a chair-like conformation. X-ray diffraction studies of related tetrahydroisoquinoline derivatives have confirmed the presence of chair-like conformations in the solid state. nih.govacs.org
The presence of substituents on the octahydroisoquinoline ring system can significantly influence its conformational equilibrium. Large substituents generally prefer to occupy the equatorial position in a chair conformation to minimize steric strain arising from 1,3-diaxial interactions. youtube.com The magnitude of this preference, often quantified by the A-value, increases with the size of the substituent. youtube.com
Isomerism Studies in Octahydroisoquinoline Derivatives
The presence of multiple stereocenters in the this compound core gives rise to various stereoisomers. The study of these isomers is crucial for understanding their distinct chemical and biological properties.
The fusion of the two rings in the octahydroisoquinoline system at the 4a and 8a positions can result in either a cis or trans configuration. In the cis isomer, the hydrogen atoms at the bridgehead carbons (4a and 8a) are on the same side of the ring system, while in the trans isomer, they are on opposite sides. wikipedia.orglibretexts.org This geometric isomerism leads to distinct molecular shapes and properties.
The synthesis of cis- and trans-octahydroisoquinolines can be achieved through stereoselective methods, such as tandem ring-opening and closing strategies. researchgate.net The relative stereochemistry of the resulting isomers is often determined using nuclear magnetic resonance (NMR) spectroscopy, by analyzing coupling constants and nuclear Overhauser effects (NOEs). X-ray crystallography provides definitive proof of the solid-state conformation and relative stereochemistry.
| Isomer Type | Bridgehead Substituent Orientation | General Stability |
| Cis | Same side of the ring system | Generally more flexible |
| Trans | Opposite sides of the ring system | Generally more rigid and often more stable |
This table provides a general overview of cis-trans isomerism at the ring junction.
Epimerization is a process where the configuration at one stereocenter in a molecule with multiple stereocenters is inverted, leading to a diastereomer. In octahydroisoquinoline derivatives, epimerization can occur at chiral centers, particularly those adjacent to a carbonyl group or under conditions that allow for a reversible ring-opening and closing mechanism.
While specific mechanisms for this compound are not extensively detailed in the literature, general principles of epimerization in nitrogen heterocycles can be applied. For example, pyridine-induced epimerization has been used to convert a side-product into the desired isomer in the synthesis of related nitrogen-containing bicyclic systems. nih.govrsc.org Photocatalyzed epimerization using reversible hydrogen atom transfer (HAT) has also been demonstrated for other saturated nitrogen heterocycles like morpholines and piperazines, allowing for the conversion of less stable stereoisomers to their more stable counterparts. nih.gov Such methods could potentially be applied to octahydroisoquinoline derivatives to interconvert diastereomers.
Chirality and Enantiomeric Purity Assessment in Octahydroisoquinoline Synthesis
The this compound core contains several chiral centers, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, the synthesis of enantiomerically pure octahydroisoquinolines is of significant interest.
The synthesis of specific enantiomers can be achieved through asymmetric synthesis, using chiral catalysts or auxiliaries, or by the resolution of a racemic mixture. clockss.org Chiral resolution separates a 50:50 mixture of enantiomers into its individual components. wikipedia.orglibretexts.orgyoutube.com Common methods for chiral resolution include:
Formation of Diastereomeric Salts: The racemic mixture is reacted with a chiral resolving agent (an enantiomerically pure acid or base) to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. The resolving agent is then removed to yield the pure enantiomers. libretexts.org
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate enantiomers based on their differential interactions with the stationary phase. rsc.org
Once the enantiomers are separated, it is crucial to assess their enantiomeric purity, which is often expressed as enantiomeric excess (ee). Various analytical techniques are employed for this purpose:
| Analytical Technique | Principle of Enantiomeric Purity Assessment |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase, with the relative peak areas indicating the enantiomeric ratio. rsc.org |
| NMR Spectroscopy with Chiral Shift Reagents | Addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of each enantiomer, allowing for their quantification by integration. |
| NMR Spectroscopy of Diastereomeric Derivatives | The enantiomeric mixture is derivatized with a chiral agent to form diastereomers, which will have distinct NMR spectra that can be integrated. |
This table summarizes common methods for assessing the enantiomeric purity of chiral compounds like octahydroisoquinoline derivatives.
Theoretical and Computational Chemistry Studies of 1,2,3,4,4a,5,8,8a Octahydroisoquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules at the electronic level. For the octahydroisoquinoline system, these methods are invaluable for determining stable conformations and predicting chemical behavior.
Density Functional Theory (DFT) has become a standard tool for the computational study of organic molecules, offering a favorable balance between accuracy and computational cost. It is frequently employed for the geometry optimization of octahydroisoquinoline derivatives, their reaction intermediates, and transition states. Functionals such as B3LYP, often paired with basis sets like 6-31G** or 6-311++g(d,p), are used to locate the minimum energy structures on the potential energy surface. acs.orgescholarship.org
These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, DFT calculations have been used to gain mechanistic insights into fluorocyclization reactions that produce octahydroisoquinoline products, helping to optimize the geometries of reaction intermediates. acs.org Similarly, in studies of gold-catalyzed aminoarylation reactions, DFT was used to propose reaction mechanisms by calculating the structures of intermediates. escholarship.org The accuracy of these optimized geometries is crucial, as the molecule's conformation often dictates its reactivity and biological function.
| Parameter | Description | Representative Value |
| Methodology | Functional and basis set commonly used. | B3LYP/6-31G(d,p) |
| Energy | The calculated total electronic energy of the optimized structure. | Varies (Hartrees) |
| Key Dihedral Angle | Defines the puckering of the saturated rings. | Varies (Degrees) |
| N-C Bond Lengths | Typical bond lengths within the heterocyclic ring. | ~1.47 Å |
Representative data for a substituted octahydroisoquinoline derivative based on typical computational outputs.
Beyond geometry, DFT calculations illuminate the electronic structure of octahydroisoquinoline derivatives. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability.
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Power to attract electrons |
| Dipole Moment (μ) | - | Polarity of the molecule |
Table of common reactivity descriptors calculated using quantum chemical methods.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry provides powerful tools for elucidating complex reaction mechanisms that are often difficult to probe experimentally. By mapping the potential energy surface, researchers can identify transition states, calculate activation barriers, and validate proposed reaction pathways.
For reactions involving the synthesis or modification of the octahydroisoquinoline core, DFT calculations are instrumental. For example, computational studies have been used to propose a novel mechanism for the gold-catalyzed aminoarylation of olefins, which can produce heterocyclic structures. escholarship.org These studies can distinguish between different possible pathways, such as concerted versus stepwise mechanisms. In another example concerning related heterocycles, computational experiments helped determine whether a reaction proceeds through a ketene (B1206846) or an N-acyl-iminium intermediate. acs.org Such mechanistic clarity is essential for optimizing reaction conditions and expanding the synthetic utility of these reactions to create new octahydroisoquinoline derivatives. acs.org
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes electronic structure, molecular modeling and molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with other molecules in a biological environment.
MD simulations are especially useful for studying how octahydroisoquinoline-based ligands interact with protein targets. nih.gov A common workflow involves first docking the ligand into the protein's binding site and then running an MD simulation (e.g., for 100 ns) to assess the stability of the complex. acs.org These simulations, which use force fields like OPLS or AMBER, model the movements of all atoms in the system, including the protein, the ligand, and surrounding solvent molecules. nih.govacs.org Analysis of the simulation trajectory can reveal the stability of key interactions (like hydrogen bonds), conformational changes in the protein or ligand, and provide a more dynamic picture of the binding event than static docking alone. acs.orgsemanticscholar.org For instance, MD simulations were performed on the HIV drug Saquinavir, which contains an octahydroisoquinoline moiety, to understand its binding stability within the SARS-CoV-2 main protease. acs.org
| Simulation Parameter | Purpose | Typical Finding |
| Simulation Time | To observe the dynamic stability of the system. | 100 ns |
| RMSD (Root Mean Square Deviation) | Measures the deviation of the protein/ligand from its initial position. | A stable RMSD indicates the complex has reached equilibrium. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues. | Identifies flexible regions of the protein upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Confirms the stability of key ligand-receptor interactions. |
Key parameters and findings from a typical Molecular Dynamics simulation study.
Structure-Activity Relationship (SAR) Methodologies for Octahydroisoquinoline Derivatives
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. For octahydroisoquinoline derivatives, SAR is crucial for optimizing properties like potency, selectivity, and metabolic stability. Computational methods are central to modern SAR exploration.
Molecular modeling has been used to guide the synthesis of novel octahydroisoquinoline derivatives as, for example, selective delta-opioid agonists. researchgate.netacs.org These studies help identify the key structural features (the "pharmacophore") and their optimal spatial arrangement required for potent receptor interaction. By systematically modifying the octahydroisoquinoline scaffold—for instance, by adding or altering substituents—and evaluating the effect on activity, a predictive SAR model can be built. researchgate.net Computational modeling can rationalize these findings, explaining why certain structural changes lead to increased or decreased activity. researchgate.netnih.gov
Molecular docking is a computational technique that predicts the preferred binding mode of a ligand to a receptor, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand recognition.
For octahydroisoquinoline derivatives, docking studies have provided insight into their interactions with a range of biological targets. For example, docking was used to model how inhibitors containing a 4-(octahydroisoquinoline-2-(1H)-yl) group bind to the active site of the enzyme ABHD6. nih.gov Similarly, the octahydroisoquinoline fragment of the drug Saquinavir was docked into the active site of the SARS-CoV-2 main protease to predict its binding interactions. acs.org These studies calculate a "docking score," which estimates the binding affinity, and reveal specific interactions like hydrogen bonds and hydrophobic contacts with key amino acid residues in the active site. acs.orgresearchgate.net This information is invaluable for designing more potent and selective inhibitors. nih.gov
| Derivative | Substituent (R) | Docking Score (kcal/mol) | Key Interacting Residues |
| 1 | -H | -7.5 | Tyr120, Phe250 |
| 2 | -OH | -8.2 | Tyr120, Phe250, Ser124 (H-bond) |
| 3 | -OCH3 | -7.9 | Tyr120, Phe250 |
| 4 | -Cl | -8.0 | Tyr120, Phe250, Leu150 |
Hypothetical molecular docking results for a series of octahydroisoquinoline derivatives against a protein target, illustrating SAR principles.
In Silico Exploration of 1,2,3,4,4a,5,8,8a-Octahydroisoquinoline Derivatives and Their Conformation-Activity Relationships
Initial searches for in silico studies focusing specifically on the conformation-activity relationships of this compound did not yield specific research findings or data tables directly pertaining to this exact molecule. The available computational chemistry literature predominantly centers on the related but structurally distinct scaffold, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ).
Computational methods that would be applied to understand the conformation-activity relationships of this compound derivatives include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. By modeling the interactions between different conformations of octahydroisoquinoline derivatives and a target's binding site, researchers can estimate the binding affinity. This helps in identifying which conformations are more likely to be biologically active.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For octahydroisoquinoline derivatives, a QSAR model could correlate various physicochemical properties and conformational parameters with their observed activity, thereby guiding the design of more potent analogs.
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) necessary for biological activity. By analyzing the conformations of active octahydroisoquinoline derivatives, a pharmacophore model can be developed. This model then serves as a template for designing new molecules with potentially improved activity.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. For this compound derivatives, MD simulations can explore the conformational landscape of the molecule and its complex with a biological target, offering a more realistic understanding of the binding process and the stability of different conformations.
Although specific data tables and detailed research findings for this compound are not available, the broader field of computational chemistry for isoquinoline-based compounds is well-established. Studies on related tetrahydroisoquinoline derivatives have successfully employed these in silico methods to design and optimize compounds for various therapeutic targets, including phosphodiesterase 4 (PDE4) inhibitors and P-glycoprotein (P-gp) modulators. These studies underscore the importance of molecular conformation in determining biological activity.
Future in silico research focused on this compound would be invaluable for unlocking its therapeutic potential and would likely involve a combination of the computational techniques described above to elucidate its conformation-activity relationships.
Derivatization and Analog Synthesis Strategies for the 1,2,3,4,4a,5,8,8a Octahydroisoquinoline Scaffold
Functionalization at Nitrogen (N-Alkylation, N-Acylation)
The secondary amine nitrogen within the octahydroisoquinoline scaffold is a primary site for functionalization due to its nucleophilicity. N-alkylation and N-acylation are common strategies to introduce a wide variety of substituents, influencing the compound's polarity, basicity, and potential for new interactions with biological targets.
N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. Common methods include reductive amination of aldehydes or ketones and nucleophilic substitution with alkyl halides. For instance, N-methyl derivatives of octahydroisoquinolines have been synthesized, and in related systems, N-cyclopropylmethyl substituents have been introduced to modulate receptor selectivity. nih.gov A patent describes the synthesis of 1-(p-methoxy-benzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline through catalytic hydrogenation of the corresponding hexahydroisoquinoline precursor, showcasing a classic N-alkylation approach. Another example involves the N-alkylation of a tetrahydroisoquinoline with 2-dimethylaminoethyl chloride.
N-Acylation: This involves the addition of an acyl group to the nitrogen atom, forming an amide linkage. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule. N-acylation can be achieved using acyl chlorides or acid anhydrides in the presence of a base. researchgate.net A one-pot synthesis method for N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinolines has been developed using a photoredox and Reissert-type reaction, with acyl cyanide serving as both the acyl and cyano source. rsc.org While this method is demonstrated on tetrahydroisoquinolines, the principles can be extended to the octahydroisoquinoline scaffold. The N-acyl sulfonamide group is another important moiety introduced via N-acylation, often acting as a bioisostere for carboxylic acids. nih.gov
Table 1: Examples of N-Functionalization Reactions on Isoquinoline (B145761) Scaffolds
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-octahydroisoquinoline |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-octahydroisoquinoline |
| N-Acylation | Acyl chloride/Anhydride (B1165640), Base | N-Acyl-octahydroisoquinoline |
| Reissert Reaction | Acyl cyanide, Photoredox catalyst | N-Acyl-1-cyano-tetrahydroisoquinoline |
Substitution Patterns on the Saturated Carbon Rings
Modification of the carbocyclic framework of the octahydroisoquinoline scaffold allows for the introduction of various functional groups that can influence the molecule's conformation and interaction with biological targets.
Research into potential opioid analgesics has led to the synthesis of a series of trans-3-(6- and 7-substituted-decahydro-4a-isoquinolinyl)phenols and trans-3-(octahydro-4a-isoquinolinyl)phenols. nih.gov These studies highlight how substitutions on the saturated rings can impact biological activity. For example, the position of a substituent can have a significant effect, as seen with 7-substituted compounds being less potent than their 6-substituted counterparts. nih.gov Furthermore, the stereochemistry of these substituents is crucial, with an axial 8-methyl-6-exocyclic methylene (B1212753) isoquinoline being significantly more potent than its equatorial isomer. nih.gov
Palladium-catalyzed reactions have been employed for the one-pot synthesis of C4-substituted tetrahydroisoquinoline derivatives, demonstrating a method for regioselective functionalization of the carbon rings. rsc.org
Introduction of Exocyclic Groups and Fused Rings
The introduction of exocyclic groups and the fusion of additional rings to the octahydroisoquinoline scaffold can significantly alter the molecule's three-dimensional shape and introduce new functionalities.
An example of introducing an exocyclic group is the synthesis of a 6-exocyclic methylene group in the trans-3-(decahydro-4a-isoquinolinyl)phenol system, which was found to enhance both antinociceptive activity and kappa-opioid receptor selectivity. nih.gov In different studies focusing on tetrahydroisoquinoline systems, reactions with various anhydrides have led to derivatives containing an exocyclic double bond. beilstein-journals.org
The fusion of additional rings can lead to complex polycyclic systems with constrained conformations. The Castagnoli–Cushman reaction has been utilized to create tricyclic fused 1,2,3,4-tetrahydroisoquinoline (B50084) systems. nih.gov This approach allows for the construction of benzo[a]quinolizidine and pyrrolo[2,1-a]isoquinoline skeletons. nih.gov Such rigid structures are valuable in medicinal chemistry for probing the conformational requirements of receptor binding sites.
Stereochemical Implications of Derivatization
The 1,2,3,4,4a,5,8,8a-octahydroisoquinoline scaffold contains multiple chiral centers, leading to the possibility of numerous stereoisomers. The process of derivatization can have significant stereochemical implications, either by introducing new chiral centers or by influencing the relative stereochemistry of existing ones.
The stereochemistry of substituents on the saturated rings has been shown to be critical for biological activity. For instance, the axial versus equatorial orientation of an 8-methyl group in a decahydroisoquinoline derivative resulted in a dramatic difference in potency. nih.gov
When synthesizing fused ring systems, controlling the relative configuration of the newly formed rings is a key challenge. In the synthesis of tricyclic fused tetrahydroisoquinoline systems, 1D and 2D NMR techniques were used to establish the structures and relative configurations of the products. nih.gov
The analysis of the stereochemistry of derivatized products is crucial. Methods for determining the enantiomeric composition of substituted tetrahydroisoquinolines have been developed, for example, through derivatization with a chiral agent like (–)-(1R)-menthyl chloroformate, followed by analysis using achiral gas chromatography. scirp.org While this was applied to tetrahydroisoquinolines, similar principles can be applied to the more complex octahydroisoquinoline system. The stereochemistry of derivatized compounds can significantly influence their interaction with biological macromolecules, making stereochemical control and analysis a critical aspect of analog synthesis. nih.gov
Applications of 1,2,3,4,4a,5,8,8a Octahydroisoquinoline As a Synthetic Intermediate and Scaffold Component
Role in the Synthesis of Complex Natural Product Mimics
The 1,2,3,4,4a,5,8,8a-octahydroisoquinoline framework is a key structural motif found in numerous isoquinoline (B145761) alkaloids, a large family of natural products with diverse and potent biological activities. rsc.orgrsc.org Consequently, this scaffold is frequently employed as a foundational element in the synthesis of natural products and their analogs, which are designed to mimic the structure and function of the parent compounds.
A significant application is in the synthesis of novel fragments of the morphine molecule. acs.org Morphine, a complex pentacyclic alkaloid, features a hydrogenated isoquinoline core. Synthetic strategies have been developed to construct 4a-aryldecahydroisoquinolines, which represent significant portions of the morphine skeleton. These efforts are crucial for creating analogs with potentially improved pharmacological profiles. For instance, the synthesis of 1,3,4,5,6,7,8,8a-octahydro-2-methyl-4a-phenylisoquinolin-6-ols provides key fragments that mimic the structural arrangement of the natural product. acs.org
Furthermore, the octahydroisoquinoline core is a valuable starting material for preparing various hydrophenanthrene derivatives, which can serve as precursors to other complex polycyclic natural products. google.com The inherent stereochemistry of the octahydroisoquinoline ring system can be leveraged to control the stereochemical outcomes of subsequent reactions, a critical aspect in the total synthesis of chiral natural products. rsc.org
| Natural Product Class | Role of Octahydroisoquinoline Scaffold | Key Synthetic Transformation |
| Morphinan Alkaloids | Serves as a key structural fragment (A/B/C rings) of the pentacyclic core. | Intramolecular Diels-Alder reactions; Cyclization of 4a-aryl substituted derivatives. |
| Hydrophenanthrenes | Acts as a versatile starting material for building the polycyclic system. | Cyclization reactions involving heating with phosphoric acid. google.com |
| General Isoquinoline Alkaloids | Provides the foundational heterocyclic core for further elaboration. | Pictet-Spengler reaction to form the initial tetrahydroisoquinoline, followed by reduction. rsc.org |
Intermediates in the Construction of Bridged Polycyclic Systems
The rigid conformational structure of the this compound skeleton makes it an excellent precursor for the synthesis of intricate bridged polycyclic systems. These complex three-dimensional structures are features of many biologically active natural products, but their synthesis presents a significant challenge. beilstein-journals.org
The octahydroisoquinoline core can be strategically functionalized to enable intramolecular reactions that form new rings and bridges across the existing structure. One powerful method for constructing bridged systems is through C-H bond insertion reactions involving carbenes or nitrenes. beilstein-journals.orgnih.gov In a typical strategy, a side chain containing a carbene or nitrene precursor is attached to the octahydroisoquinoline scaffold. Upon activation (e.g., by heat or light), the reactive intermediate is generated and can insert into a C-H bond on a different part of the ring system, thereby forming a new covalent bond and creating a bridged structure. beilstein-journals.org
This approach allows for the rapid and efficient construction of complex molecular architectures that would be difficult to assemble using more traditional methods. ornl.gov The specific regioselectivity and stereoselectivity of the C-H insertion can often be controlled by the conformation of the octahydroisoquinoline ring and the length and nature of the tether connecting the reactive intermediate. beilstein-journals.org
| Synthetic Strategy | Description | Application Example |
| Carbene C-H Insertion | A pendant group on the octahydroisoquinoline scaffold generates a carbene, which intramolecularly inserts into a C-H bond elsewhere on the ring system to form a new bridge. nih.gov | Synthesis of bridged bicyclo[X.Y.Z]alkane systems embedded within a larger molecular framework. beilstein-journals.org |
| Nitrene C-H Insertion | An acyl azide (B81097) or similar precursor attached to the scaffold generates a nitrene that undergoes intramolecular C-H insertion, forming a nitrogen-containing bridge. beilstein-journals.org | Construction of polycyclic alkaloids containing bridged structural motifs. |
| Transannular Cyclization | Functional groups on opposite sides of the octahydroisoquinoline ring react with each other to form a bridge across the ring system. | Formation of bridged systems found in natural products like atisine. beilstein-journals.org |
Building Blocks for Libraries of Novel Heterocyclic Compounds
The this compound scaffold is an exemplary building block for the generation of libraries of novel heterocyclic compounds, a key activity in modern drug discovery and medicinal chemistry. nih.govyoutube.com Its well-defined three-dimensional structure provides a rigid core upon which diverse substituents can be placed, allowing for a systematic exploration of chemical space to identify molecules with desired biological activities. nih.gov
Combinatorial chemistry techniques are often employed, where the octahydroisoquinoline core is used in reactions with a wide range of different building blocks to rapidly generate a large number of distinct products. youtube.comnih.gov One such approach involves a tandem Diels-Alder/acylation sequence. In this method, a diene containing a secondary amine reacts with maleic anhydride (B1165640) to directly form an N-alkyl-octahydroisoquinolin-1-one-8-carboxamide scaffold in a single step. nih.gov This core structure can then be systematically reacted with a library of different amines to produce a large collection of related but structurally diverse compounds. For example, a set of six distinct scaffolds was each reacted with twelve different amines to afford a library containing 72 unique compounds. nih.gov
Multicomponent reactions (MCRs) are another efficient strategy for building libraries around the related tetrahydroisoquinoline core, which can be subsequently reduced. rsc.org These reactions combine three or more starting materials in a single pot to form a complex product, offering a highly efficient route to structural diversity. nih.gov The ability to readily functionalize the octahydroisoquinoline ring at multiple positions further enhances its utility as a scaffold for creating focused libraries aimed at specific biological targets. acs.org
| Library Synthesis Technique | Description | Example Library |
| Tandem Diels-Alder/Acylation | A one-step reaction forms the octahydroisoquinoline core, which is then diversified by reacting with a set of building blocks. nih.gov | A library of 72 N-alkyl-octahydroisoquinolin-1-one-8-carboxamides. nih.gov |
| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a single step to generate diverse tetrahydroisoquinoline derivatives that can be reduced to the octahydro- form. rsc.org | Synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles. rsc.org |
| Parallel Synthesis | The core scaffold is systematically reacted with different reagents in separate reaction vessels to produce a spatially segregated library of compounds. nih.gov | Creation of a 105-membered library of diverse 1,2-dihydroisoquinolines. nih.gov |
Future Research Directions and Unexplored Avenues in 1,2,3,4,4a,5,8,8a Octahydroisoquinoline Chemistry
Development of More Efficient and Sustainable Synthetic Routes
Traditional methods for the synthesis of isoquinoline (B145761) derivatives often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste, raising environmental and economic concerns. rsc.orgnih.govresearchgate.net The future of octahydroisoquinoline synthesis lies in the adoption of green chemistry principles to create more efficient and environmentally benign processes. rsc.orgijpsjournal.comepitomejournals.com
Key areas of development include:
Atom-Economical Reactions: Future synthetic strategies will prioritize reactions that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. rsc.org This minimizes the formation of byproducts and reduces waste.
Energy-Efficient Processes: The use of microwave irradiation and electrochemical methods is gaining traction as a way to reduce energy consumption and reaction times. rsc.orgnih.gov Microwave-assisted synthesis, for instance, can significantly accelerate reactions, leading to higher yields in shorter periods. nih.gov Electrochemical synthesis offers precise control over redox processes, reducing the need for chemical oxidants and reductants. rsc.org
| Synthetic Approach | Key Advantages |
| Use of Benign Solvents | Reduced toxicity, improved safety, lower environmental impact. |
| Recyclable Catalysts | Minimized waste, cost-effectiveness, simplified purification. |
| Atom-Economical Reactions | High efficiency, minimal byproduct formation. |
| Microwave-Assisted Synthesis | Faster reaction times, increased yields, reduced energy consumption. |
| Electrochemical Methods | Precise control, reduced reliance on hazardous reagents. |
Advanced Stereochemical Control and Asymmetric Synthesis
Many biologically active octahydroisoquinoline derivatives are chiral, meaning their therapeutic efficacy is often dependent on a specific three-dimensional arrangement of atoms. nih.govrsc.org Therefore, the development of methods for precise stereochemical control is a critical area of research.
Future directions in this area include:
Asymmetric Catalysis: The use of chiral catalysts, particularly those based on transition metals like ruthenium, rhodium, and iridium, has proven highly effective in the asymmetric hydrogenation of isoquinoline precursors to yield enantiomerically enriched tetrahydroisoquinolines. mdpi.comnih.gov Ongoing research aims to develop even more active and selective catalysts for the synthesis of specific octahydroisoquinoline stereoisomers.
Organocatalysis: The use of small organic molecules as catalysts offers an environmentally friendly alternative to metal-based catalysts. armchemfront.com Proline-catalyzed cascade reactions, for example, have shown promise in the asymmetric synthesis of complex tetrahydroisoquinoline derivatives. armchemfront.com
Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild reaction conditions and are increasingly being explored for the synthesis of chiral pharmaceutical intermediates. ijpsjournal.com Biocatalytic redox cascades, for instance, can be used for the deracemization of tetrahydroisoquinolines. acs.org
Chirality Transfer Reactions: Intramolecular chirality transfer reactions provide an elegant way to construct chiral centers with high stereocontrol. acs.org
| Method | Catalyst/Reagent Type | Key Outcome |
| Asymmetric Hydrogenation | Chiral transition metal complexes (Ru, Rh, Ir) | High enantioselectivity in the reduction of C=N bonds. mdpi.com |
| Asymmetric Transfer Hydrogenation | Chiral metal complexes or organocatalysts with a hydrogen source | Enantioselective reduction without the need for high-pressure hydrogen gas. mdpi.com |
| Organocatalysis | Small chiral organic molecules (e.g., proline) | Metal-free, environmentally friendly asymmetric synthesis. armchemfront.com |
| Biocatalysis | Enzymes | High stereoselectivity under mild, aqueous conditions. ijpsjournal.com |
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic procedures from traditional batch methods to continuous flow and automated platforms offers numerous advantages in terms of efficiency, safety, and scalability. beilstein-journals.orgmdpi.com This is a particularly promising avenue for the synthesis of octahydroisoquinoline derivatives, especially in the context of pharmaceutical manufacturing. nih.govflinders.edu.au
Key advancements in this area involve:
Continuous Flow Synthesis: Performing reactions in a continuous flow system allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. nih.govresearchgate.net It also enables the safe handling of hazardous reagents and intermediates by confining them within the reactor system.
Automated Synthesis Platforms: Automated systems can perform multi-step syntheses with minimal human intervention, accelerating the drug discovery process by enabling the rapid generation of compound libraries. researchgate.net These platforms can integrate reaction execution, work-up, and purification into a seamless workflow.
In-line Analysis and Purification: The integration of in-line analytical techniques, such as UV-Vis spectroscopy, allows for real-time monitoring of reaction progress and optimization. beilstein-journals.org Similarly, in-line purification techniques can streamline the isolation of the desired product.
| Technology | Impact on Octahydroisoquinoline Synthesis |
| Continuous Flow Reactors | Improved reaction control, enhanced safety, easier scalability. beilstein-journals.orgnih.gov |
| Automated Synthesis Consoles | High-throughput synthesis of compound libraries, accelerated discovery. researchgate.net |
| In-line Analytical Tools | Real-time reaction monitoring and optimization. beilstein-journals.org |
Computational Design of Novel Octahydroisoquinoline Architectures
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov These in silico approaches can significantly accelerate the design and discovery of novel octahydroisoquinoline derivatives with desired properties. nih.govmdpi.combiointerfaceresearch.com
Future research will increasingly leverage:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of octahydroisoquinoline derivatives with their biological activity. biointerfaceresearch.commdpi.com These models can then be used to predict the activity of new, untested compounds, guiding the design of more potent analogs. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govnih.govtandfonline.com Molecular docking can be used to screen virtual libraries of octahydroisoquinoline derivatives to identify those with the highest potential for biological activity. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to understand the stability of ligand-receptor complexes and the conformational changes that occur upon binding. nih.govtandfonline.com
Scaffold Hopping and Bioisosteric Replacement: Computational methods can be used to identify novel scaffolds that mimic the structural and electronic properties of the octahydroisoquinoline core. chemrxiv.orgsemanticscholar.orgresearchgate.net This "scaffold hopping" approach can lead to the discovery of new classes of compounds with improved properties.
| Computational Method | Application in Octahydroisoquinoline Chemistry |
| 3D-QSAR | Predicting biological activity and guiding the design of more potent analogs. nih.govbiointerfaceresearch.commdpi.com |
| Molecular Docking | Identifying potential biological targets and predicting binding affinities. nih.govnih.govtandfonline.com |
| Molecular Dynamics | Assessing the stability of ligand-receptor complexes. nih.govtandfonline.com |
| Scaffold Hopping | Discovering novel core structures with similar biological activities. chemrxiv.orgsemanticscholar.orgresearchgate.net |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing 1,2,3,4,4a,5,8,8a-Octahydroisoquinoline with high purity?
- Answer : Synthesis can be achieved via condensation reactions using amines and carbonyl precursors under controlled conditions. Purification steps, such as column chromatography or recrystallization, are critical for isolating enantiomerically pure forms. For example, analogous compounds (e.g., octahydrobenzoquinoline derivatives) are synthesized via reductive amination and resolved using chiral columns . Characterization via H NMR and mass spectrometry ensures structural fidelity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer : Follow OSHA-compliant guidelines: use nitrile gloves, full-body protective clothing, and fume hoods to minimize inhalation risks. Environmental controls include neutralization of waste and spill containment. Safety data sheets for structurally related isoquinolines emphasize avoiding prolonged skin contact and using NIOSH-certified respirators during aerosol-generating steps .
Q. How can researchers characterize the structural and functional groups of this compound?
- Answer : Employ spectroscopic techniques:
- NMR : Assign proton environments using H and C NMR, focusing on methyl groups and heterocyclic protons.
- X-ray crystallography : Resolve stereochemistry at 4a and 8a positions.
- FT-IR : Identify amine (-NH) and saturated C-H stretches.
- Mass spectrometry : Confirm molecular weight (MW ~191.3 g/mol) and fragmentation patterns. Cross-reference databases for functional group matching .
Q. Which theoretical frameworks guide the study of its reactivity and stability?
- Answer : Link research to conceptual frameworks like molecular orbital theory (to predict electrophilic substitution patterns) or strain analysis in fused bicyclic systems. For example, the stability of octahydroisoquinoline derivatives under acidic conditions can be modeled using Hammett parameters .
Advanced Research Questions
Q. How can contradictions in pharmacological data (e.g., variable IC values) be systematically resolved?
- Answer : Use factorial design to test variables like solvent polarity, pH, and temperature. Replicate studies under standardized conditions (e.g., OECD guidelines) and apply statistical tools (ANOVA, Tukey’s HSD) to isolate confounding factors. Meta-analyses of prior datasets can identify methodological inconsistencies .
Q. What computational strategies are effective for modeling its interactions with biological targets?
- Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding affinities and conformational stability. Parameterize force fields using DFT calculations for the bicyclic core. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. How do stereochemical variations at 4a and 8a positions influence biological activity?
- Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Test in vitro activity (e.g., receptor binding assays) to compare (4aR,8aR) vs. (4aS,8aS) configurations. For example, trans-octahydrobenzoquinoline derivatives show stereospecific dopamine receptor modulation .
Q. How can this compound be integrated into existing pharmacological frameworks (e.g., CNS drug discovery)?
- Answer : Conduct structure-activity relationship (SAR) studies by modifying substituents (e.g., alkyl chains, hydroxyl groups). Compare with FDA-approved isoquinoline-based drugs (e.g., papaverine derivatives) using pharmacophore modeling. Validate bioavailability via ADMET assays (e.g., Caco-2 permeability) .
Methodological Notes
- Data Reporting : Use scientific notation for concentrations (e.g., mM) and bold/number identifiers (e.g., 1 ) for repeated compound names .
- Experimental Design : Pre-test/post-test designs with control groups minimize bias in pharmacological studies .
- Theoretical Alignment : Frame hypotheses using established frameworks (e.g., lock-and-key model for enzyme interactions) to ensure academic rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
